molecular formula C6H9NO4 B15304731 (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

Cat. No.: B15304731
M. Wt: 159.14 g/mol
InChI Key: KWKYHAGSZZGELR-VKHMYHEASA-N
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Description

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is a chiral oxazolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino acid derivative with a carbonyl compound, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The oxazolidine ring can undergo substitution reactions, where different substituents replace existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the oxazolidine ring.

Scientific Research Applications

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (4S)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid: The enantiomer of the compound with different stereochemistry.

    5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid: A non-chiral version of the compound.

    Other oxazolidine derivatives: Compounds with similar oxazolidine rings but different substituents.

Uniqueness

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomers and other derivatives. This makes it valuable in applications requiring precise chiral control and specific interactions with biological targets.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(4R)-5,5-dimethyl-2-oxo-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-6(2)3(4(8)9)7-5(10)11-6/h3H,1-2H3,(H,7,10)(H,8,9)/t3-/m0/s1

InChI Key

KWKYHAGSZZGELR-VKHMYHEASA-N

Isomeric SMILES

CC1([C@@H](NC(=O)O1)C(=O)O)C

Canonical SMILES

CC1(C(NC(=O)O1)C(=O)O)C

Origin of Product

United States

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